Linsitinib-d3

Description

BenchChem offers high-quality Linsitinib-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Linsitinib-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H23N5O |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol |

InChI |

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3 |

InChI Key |

PKCDDUHJAFVJJB-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |

Canonical SMILES |

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

Linsitinib-d3: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Deuteration in Precision Oncology

Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival, and its dysregulation is implicated in the pathogenesis of numerous cancers.[3] Linsitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the tyrosine kinase domain of IGF-1R and IR, thereby inhibiting their autophosphorylation and downstream signaling through the PI3K/AKT and MAPK/ERK pathways.[3][4] This blockade of pro-survival signaling can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[5][6]

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules represents a sophisticated approach to enhancing their pharmacokinetic profiles. This guide focuses on Linsitinib-d3, a deuterated analog of Linsitinib, designed to leverage the kinetic isotope effect. The substitution of hydrogen with deuterium at specific metabolically labile positions can slow the rate of enzymatic metabolism, potentially leading to improved metabolic stability, increased systemic exposure, and a more favorable pharmacokinetic and safety profile.[7][8] This document provides a comprehensive overview of the chemical structure, properties, and biological context of Linsitinib-d3 for researchers and drug development professionals.

Physicochemical Properties of Linsitinib-d3

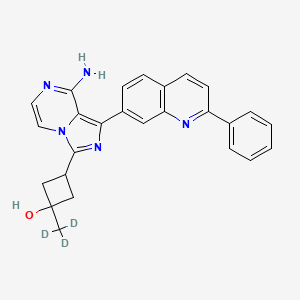

Linsitinib-d3 shares the same core structure as Linsitinib, with the key difference being the substitution of three hydrogen atoms with deuterium on the methyl group of the cyclobutanol moiety. This targeted deuteration is intended to hinder N-demethylation, a common metabolic pathway for many pharmaceuticals.

Chemical Structure of Linsitinib-d3

Caption: Chemical structure of Linsitinib-d3, indicating the position of the three deuterium atoms on the methyl group.

| Property | Value | Source |

| Chemical Name | cis-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-(methyl-d3)cyclobutanol | N/A |

| Molecular Formula | C₂₆H₂₀D₃N₅O | N/A |

| Molecular Weight | 424.53 g/mol | N/A |

| Appearance | White to yellow solid | [9] |

| Purity | >98% | [10][11] |

| Solubility | Soluble in DMSO (>10 mM) | [12] |

| Storage | Store solid powder at 4°C desiccated; Store DMSO solution at -20°C | [13] |

Mechanism of Action and Biological Activity

Linsitinib-d3 is designed to retain the pharmacological activity of its parent compound, Linsitinib. It functions as a dual inhibitor of IGF-1R and IR, with a higher potency for IGF-1R (IC₅₀ = 35 nM) compared to IR (IC₅₀ = 75 nM).[1][2]

The binding of ligands such as IGF-1 and IGF-2 to the extracellular domain of IGF-1R induces a conformational change, leading to the autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through two primary pathways:

-

PI3K/AKT Pathway: Promotes cell survival, growth, and proliferation.

-

RAS/RAF/MEK/ERK Pathway: Primarily involved in cell proliferation and differentiation.

Linsitinib-d3, by blocking the initial autophosphorylation of the receptor, effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on the IGF-1R signaling axis.

Sources

- 1. Linsitinib | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]

- 4. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]

- 5. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Linsitinib - Wikipedia [en.wikipedia.org]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. apexbt.com [apexbt.com]

- 12. apexbt.com [apexbt.com]

- 13. cellagentech.com [cellagentech.com]

Technical Guide: Linsitinib-d3 as a Precision Tool in Pharmacokinetic Quantification

The following technical guide details the application, mechanism, and experimental protocols for using Linsitinib-d3 in bioanalytical research.

Part 1: Core Directive & Scientific Rationale

Linsitinib-d3 (OSI-906-d3) is the stable isotope-labeled (SIL) analog of Linsitinib, a potent, selective, and orally bioavailable dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).

In high-stakes drug development and pharmacokinetic (PK) research, the primary purpose of Linsitinib-d3 is to serve as an Internal Standard (IS) for the quantitative analysis of Linsitinib in biological matrices (plasma, serum, tissue homogenates) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The "Why": Causality in Experimental Design

Using a non-deuterated analog (e.g., a structurally similar TKI like Erlotinib) as an internal standard is often insufficient in regulated bioanalysis due to differences in ionization efficiency and retention time. Linsitinib-d3 addresses these specific failure points:

-

Correction of Matrix Effects: Biological samples contain phospholipids and salts that suppress or enhance electrospray ionization (ESI). Because Linsitinib-d3 co-elutes with the analyte (Linsitinib) but is mass-differentiated, it experiences the exact same ionization environment at the millisecond of detection.

-

Recovery Normalization: Any loss of analyte during extraction (protein precipitation or liquid-liquid extraction) is mirrored by the loss of the IS. The ratio of Analyte/IS remains constant, ensuring accuracy.

-

Retaining Chromatographic Fidelity: The deuterium substitution (

) typically causes a negligible shift in retention time compared to the protium form, ensuring the IS marks the exact elution window of the drug.

Part 2: Mechanism of Action & Signaling Context

While Linsitinib-d3 is an analytical tool, understanding the pharmacology of the parent drug (Linsitinib) is essential for designing relevant downstream assays (e.g., PD markers). Linsitinib inhibits the auto-phosphorylation of IGF-1R and IR, blocking downstream signaling cascades that drive tumor proliferation.

Visualization: IGF-1R/IR Signaling Pathway Target

The following diagram illustrates the specific nodes inhibited by Linsitinib, validating the biological context of the quantification.

Caption: Linsitinib blocks the ATP-binding pocket of IGF-1R/IR, halting downstream PI3K/AKT and MAPK signaling.

Part 3: Experimental Protocol (LC-MS/MS Quantification)

This protocol outlines a self-validating system for quantifying Linsitinib in human plasma using Linsitinib-d3.

Reagents & Stock Preparation

-

Analyte: Linsitinib (MW: 421.5 g/mol ).

-

Internal Standard: Linsitinib-d3 (MW: 424.5 g/mol ).

-

Matrix: Drug-free human plasma (K2EDTA).

| Solution Type | Concentration | Solvent | Storage |

| Stock Solution (Analyte) | 1.0 mg/mL | DMSO | -20°C |

| Stock Solution (IS) | 1.0 mg/mL | DMSO | -20°C |

| Working Standard (IS) | 500 ng/mL | 50:50 MeOH:H2O | 4°C (Weekly) |

Sample Extraction (Protein Precipitation)

Rationale: Linsitinib is a small molecule; PPT is cost-effective and sufficient for high-sensitivity triple quads.

-

Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of Working IS Solution (Linsitinib-d3). Crucial Step: Vortex immediately to equilibrate IS with matrix.

-

Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Milli-Q water (to improve peak shape).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 - 0.5 | 10% | Loading |

| 0.5 - 3.0 | 10% -> 90% | Elution |

| 3.0 - 4.0 | 90% | Wash |

| 4.0 - 4.1 | 90% -> 10% | Return |

| 4.1 - 5.5 | 10% | Re-equilibration |

Mass Spectrometry Parameters (MRM)

MRM Transitions Table: Note: Product ions must be optimized per instrument via product ion scan. The values below are theoretical based on structure and typical loss of cyclobutanol/methyl moieties.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Linsitinib | 422.2 [M+H]+ | Optimize (e.g., ~394 or ~350) | 30 | 25-35 |

| Linsitinib-d3 | 425.2 [M+H]+ | Optimize (e.g., ~397 or ~353) | 30 | 25-35 |

Part 4: Workflow Visualization

The following diagram details the analytical workflow, highlighting where Linsitinib-d3 is introduced to ensure data integrity.

Caption: Linsitinib-d3 is added prior to extraction to normalize for all subsequent analytical variables.

Part 5: Data Analysis & Validation Criteria

To ensure the trustworthiness of the generated data, the following acceptance criteria must be met:

-

Linearity: The calibration curve (Ratio of Linsitinib/Linsitinib-d3 vs. Concentration) must have an

. -

Accuracy: Calculated concentrations of Quality Control (QC) samples must be within ±15% of the nominal value (±20% for LLOQ).

-

IS Response: The peak area of Linsitinib-d3 in all samples should be within ±50% of the mean IS response in the calibration standards. A drift outside this range indicates severe matrix effects or pipetting errors.

Calculation of Matrix Factor (MF)

To validate the utility of the IS, calculate the IS-Normalized MF:

A value close to 1.0 indicates that Linsitinib-d3 is successfully compensating for matrix suppression or enhancement.

References

-

Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[3] Future Medicinal Chemistry, 1(6), 1153–1171. Link

-

Buck, E., et al. (2010). Compensatory insulin receptor signaling determines the therapeutic potential of dual IGF-1R/IR inhibitors in mice. Molecular Cancer Therapeutics, 9(10), 2652–2664. Link

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Science Medicines Health. Link

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Technical Guide: Linsitinib-d3 Mechanism of Action as an Internal Standard in Bioanalytical Assays

Executive Summary

This technical guide details the application of Linsitinib-d3 (deuterated OSI-906) as an internal standard (IS) for the precise quantification of the oncolytic kinase inhibitor Linsitinib in biological matrices. While Linsitinib functions biologically as a dual inhibitor of IGF-1R and IR , Linsitinib-d3 functions analytically to compensate for matrix effects, extraction inefficiencies, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

This document is structured to provide a mechanistic understanding of the IS alongside a rigorous, self-validating experimental protocol.

Part 1: The Physicochemical "Mechanism" of the Internal Standard

In the context of bioanalysis, the "mechanism of action" of Linsitinib-d3 is not biological but physicochemical . It relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) .

Chromatographic Co-Elution & Ionization Normalization

Linsitinib-d3 differs from the analyte (Linsitinib) only by the substitution of three hydrogen atoms with deuterium (

-

Mechanism: Because the isotopic substitution causes negligible changes to the molecule's polarity and pKa, Linsitinib-d3 co-elutes (or elutes with a negligible shift) with Linsitinib on a C18 stationary phase.

-

Causality: By entering the Electrospray Ionization (ESI) source at the exact same moment as the analyte, the IS experiences the exact same matrix effects (ion suppression or enhancement) caused by co-eluting phospholipids or salts.

-

Result: The ratio of the Analyte Area to the IS Area remains constant, even if the absolute signal intensity fluctuates due to matrix interference.

Extraction Recovery Compensation

Biological samples (plasma, serum) require protein precipitation (PPT) or liquid-liquid extraction (LLE).

-

Mechanism: Linsitinib-d3 is spiked into the sample before extraction.

-

Self-Validation: Any loss of Linsitinib during the extraction steps (e.g., incomplete recovery from the protein pellet) is mirrored by a proportional loss of Linsitinib-d3. The final ratio remains accurate.

Visualization: The IS Correction Logic

The following diagram illustrates how Linsitinib-d3 corrects for signal suppression in the mass spectrometer.

Figure 1: Mechanism of Matrix Effect Compensation. The IS experiences the same ionization suppression as the analyte, neutralizing the error in the final ratio.

Part 2: Biological Context (Target Engagement)

To understand the assay's purpose, one must understand the parent drug. Linsitinib is an ATP-competitive inhibitor.[1][2]

-

Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).[1][2][3][4][5][6]

-

Pathway: PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.

-

Therapeutic Goal: Block autophosphorylation of the kinase domain, preventing downstream signaling that drives tumor proliferation and apoptosis resistance.

Figure 2: Biological Mechanism of Linsitinib. The assay quantifies the drug concentration required to inhibit this pathway.

Part 3: Analytical Protocol (LC-MS/MS)

This protocol is designed for human plasma but is adaptable to mouse/rat matrices. It utilizes Protein Precipitation (PPT), which is robust for kinase inhibitors.

Materials & Reagents

| Component | Specification | Function |

| Analyte | Linsitinib (OSI-906) | Target quantification |

| Internal Standard | Linsitinib-d3 | Normalization |

| Matrix | K2EDTA Plasma | Biological medium |

| Precipitant | Acetonitrile (LC-MS Grade) | Protein removal |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution strength |

Mass Spectrometry Parameters (MRM)

Note: Exact fragment ions should be optimized via Product Ion Scan on your specific instrument. The values below are representative of the imidazopyrazine core fragmentation.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Polarity |

| Linsitinib | 422.2 ( | 394.2 / 351.2 | 30 - 45 | Positive (ESI+) |

| Linsitinib-d3 | 425.2 ( | 397.2 / 354.2 | 30 - 45 | Positive (ESI+) |

Step-by-Step Extraction Workflow

-

IS Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Linsitinib-d3 working solution (e.g., 500 ng/mL).

-

Equilibration: Vortex gently for 30 seconds to allow IS to bind to plasma proteins (mimicking the analyte).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile.

-

Agitation: Vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to improve peak shape).

Chromatographic Conditions

-

Column: C18 (e.g., Agilent Zorbax or Thermo Hypersil Gold), 50mm x 2.1mm, 1.9µm.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 10% B

-

0.5 - 3.0 min: 10% -> 90% B (Linear)

-

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90% -> 10% B

-

4.1 - 5.5 min: 10% B (Re-equilibration)

-

Figure 3: Analytical Workflow from sample preparation to data acquisition.

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure the "Trustworthiness" of this guide, the following validation parameters must be assessed according to FDA/EMA Bioanalytical Method Validation guidelines.

Cross-Talk (Signal Contribution)

Because Linsitinib-d3 is only +3 Da heavier, isotopic impurity is a risk.

-

Test: Inject a high concentration of Linsitinib-d3 (IS only). Monitor the Linsitinib (Analyte) channel.[2][4][5][7]

-

Acceptance: Response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification).

-

Correction: If cross-talk exists, lower the IS concentration or use a purer IS source.

Deuterium Isotope Effect

Rarely, deuterated compounds elute slightly earlier than non-deuterated parents due to changes in lipophilicity.

-

Observation: Check if Linsitinib-d3 elutes >0.1 min earlier than Linsitinib.

-

Impact: If the shift is significant, the IS may not compensate for matrix effects occurring at the exact retention time of the analyte.

-

Mitigation: Use a shallower gradient or ensure the shift is within the "matrix effect window."

Matrix Factor (MF)

Calculate the Matrix Factor to quantify ion suppression.

-

Requirement: The IS-normalized Matrix Factor should be close to 1.0 (indicating the IS is perfectly compensating for any suppression).

References

-

National Institutes of Health (NIH) - PubChem. Linsitinib (Compound Summary). [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link][8]

-

Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry.[6] [Link]

Sources

- 1. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]

- 6. labmix24.com [labmix24.com]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

Part 1: Chemical Identity and Molecular Architecture

Technical Guide: Isotopic Purity and Stability of Linsitinib-d3 in Bioanalytical Assays

Executive Summary

Linsitinib-d3 (OSI-906-d3) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Linsitinib in biological matrices. Its utility in LC-MS/MS assays hinges on two non-negotiable pillars: Isotopic Purity (minimizing the contribution of unlabeled

The reliability of Linsitinib-d3 is dictated by the specific location of the deuterium label. Unlike non-specific deuteration, Linsitinib-d3 is engineered with a site-specific label on the methyl group of the cyclobutanol moiety.

-

Chemical Name: cis-3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(methyl-

)cyclobutan-1-ol[2][3][4][5] -

Molecular Formula:

[3] -

Molecular Weight: 424.51 g/mol (approx. 3 Da shift from unlabeled Linsitinib MW 421.49)

Structural Rationale for Stability:

The

-

Non-Exchangeable Position: The methyl protons are aliphatic and lack adjacent electron-withdrawing groups that would render them acidic. Consequently, they are immune to base-catalyzed H/D exchange (back-exchange) during sample processing, even at high pH.

-

Metabolic Resistance: While relevant only if used in vivo, the

site is distinct from the imidazo[1,5-a]pyrazine core, preserving the ionization characteristics essential for co-elution with the analyte in ESI+.

Figure 1: Structural logic of Linsitinib-d3 labeling. The red node indicates the stable CD3 site.

Part 2: Isotopic Purity and Enrichment Analysis

For an internal standard, Isotopic Purity is more critical than chemical purity. It is defined by the absence of the unlabeled isotopologue (

The "Cross-Talk" Phenomenon

If Linsitinib-d3 contains significant traces of

Acceptance Criteria:

-

Isotopic Enrichment:

deuterium incorporation.[6] -

Unlabeled (

) Contribution:

Protocol: Isotopic Contribution Determination

This protocol quantifies the interference of the IS on the Analyte channel.

-

Preparation: Prepare a neat solution of Linsitinib-d3 at the working concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water.

-

LC-MS/MS Setup: Monitor two transitions:

-

Channel A (Analyte): m/z 422.2

Product Ion (e.g., 394.1) -

Channel B (IS): m/z 425.2

Product Ion (e.g., 397.1)

-

-

Injection: Inject the IS solution (without analyte).

-

Calculation:

-

Pass/Fail: If Interference > 20% of the LLOQ response of the analyte, the lot is unsuitable for low-level quantitation.

Part 3: Stability Profile and Storage

Linsitinib-d3 exhibits high stability due to its aromatic core and stable aliphatic label. However, stability must be validated under specific stress conditions relevant to bioanalysis.

Solid-State Stability

-

Condition: -20°C, desiccated, protected from light.

-

Shelf-Life: Typically >12 months.

-

Risk: Hygroscopicity. The cyclobutanol moiety can absorb moisture. Always equilibrate the vial to room temperature before opening to prevent condensation, which can lead to hydrolysis or aggregation.

Solution Stability (Stock & Working)

-

Solvent: DMSO (Stock) or Methanol (Working).

-

Stability: Stable for >6 months at -20°C in DMSO.

-

Critical Check: Avoid storing in protic acidic solvents (e.g., water/formic acid mixtures) for extended periods (>24h) at room temperature, although the C-D bond is stable, the compound itself may undergo degradation unrelated to the isotope.

Protium-Deuterium (H/D) Exchange Risk

This is the primary failure mode for poorly designed IS.

-

Test: Incubate Linsitinib-d3 in plasma and extraction buffers (e.g., pH 10 ammonium acetate if LLE is used) for 4 hours.

-

Observation: Monitor the M+3 (425.2) vs M+2 (424.2) ratio.[7] A shift towards lower mass indicates back-exchange.

-

Verdict: Linsitinib-d3 (methyl label) is resistant to this exchange.

Part 4: Experimental Protocols for Validation

Workflow: Stability Stress Testing

This workflow validates the integrity of the IS during sample processing.

Figure 2: Decision tree for validating Linsitinib-d3 stability in biological matrices.

Protocol: System Suitability for IS Performance

-

Blank Injection: Inject a double blank (matrix only, no IS). Verify noise is < 5% of IS response.

-

Zero Sample: Inject blank matrix + IS. The retention time (RT) of Linsitinib-d3 must match the analyte within ±0.05 min.

-

IS Variation: Across a validation run, the IS peak area RSD should be

. High variation suggests matrix effects (ion suppression) or instability in the autosampler.

Table 1: Summary of Critical Parameters

| Parameter | Specification | Validation Method |

| Appearance | Off-white to yellow solid | Visual Inspection |

| Chemical Purity | HPLC-UV (254 nm) | |

| Isotopic Enrichment | HRMS or | |

| LC-MS/MS (MRM Cross-talk) | ||

| Storage (Solid) | -20°C, Desiccated | Re-test annually |

| Storage (Solution) | -20°C or -80°C | Stability data bridging |

References

-

Mulvihill, M. J., et al. (2009).[4] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[4][8] Future Medicinal Chemistry.

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Technical Guides.

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Regulatory Information.

-

Görtz, G. E., et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology.

-

Santa Cruz Biotechnology. Linsitinib-d3 Product Specifications. SCBT Catalog. [3]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. GSRS [precision.fda.gov]

- 3. Linsitinib-d3 | CAS 867160-71-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. cellagentech.com [cellagentech.com]

- 5. Osi-906 | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. researchgate.net [researchgate.net]

- 8. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Utilizing Linsitinib-d3 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Linsitinib-d3, a critical tool for researchers in oncology, endocrinology, and drug metabolism. We will delve into its mechanism of action, commercially available sources, quality assessment, and its application as an internal standard in quantitative mass spectrometry. This document is intended to serve as a practical resource for scientists and drug development professionals, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Linsitinib and its Deuterated Analog

Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is a crucial mediator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers and other conditions like thyroid eye disease (TED).[2][3] Linsitinib exerts its therapeutic effect by binding to the ATP-binding site within the cytoplasmic tyrosine kinase domain of IGF-1R and IR.[1][4] This competitive inhibition prevents receptor autophosphorylation, a critical step in the activation of downstream pro-survival pathways, including the PI3K/Akt and MAPK/ERK cascades.[2][3]

The development of deuterated analogs of pharmaceutical compounds, such as Linsitinib-d3, is of paramount importance for preclinical and clinical research. Linsitinib-d3, where three hydrogen atoms on the methyl group of the cyclobutanol moiety have been replaced with deuterium, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[5] Its chemical behavior is nearly identical to Linsitinib, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures accurate and precise quantification of Linsitinib in complex biological matrices by correcting for variability in sample preparation and instrument response.[6][7]

The IGF-1R Signaling Pathway and Linsitinib's Mechanism of Action

The IGF-1R is a transmembrane receptor tyrosine kinase. Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[8] This phosphorylation event creates docking sites for substrate adaptors like insulin receptor substrate (IRS) and Shc.[8] The recruitment of these adaptors initiates two major downstream signaling cascades:

-

The PI3K/Akt Pathway: This pathway is central to cell survival and proliferation.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression related to cell growth and differentiation.

Linsitinib's inhibition of IGF-1R autophosphorylation effectively blocks the initiation of both these pathways, leading to reduced cell proliferation and induction of apoptosis in IGF-1R-dependent tumor cells.

Below is a diagram illustrating the IGF-1R signaling pathway and the point of inhibition by Linsitinib.

Caption: IGF-1R signaling pathway and Linsitinib inhibition.

Commercial Availability and Quality of Linsitinib-d3

Linsitinib-d3 is available from several reputable suppliers of research chemicals. When sourcing this compound, it is crucial to obtain and review the Certificate of Analysis (CoA) to ensure the material's identity, purity, and stability for its intended application.

| Supplier | Product Name | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | Linsitinib-d3 | 867160-71-2 | C₂₆H₂₀D₃N₅O | 424.51 | For research use only.[5] |

| Cayman Chemical | Linsitinib | 867160-71-2 | C₂₆H₂₃N₅O | 421.5 | Offers the unlabeled compound; inquire for deuterated version.[9] |

| Selleck Chemicals | Linsitinib (OSI-906) | 867160-71-2 | C₂₆H₂₃N₅O | 421.5 | Offers the unlabeled compound; inquire for deuterated version.[10] |

| Labmix24 (TRC) | Linsitinib-d3 | Not specified | C₂₆H₂₀D₃N₅O | Not specified | Labeled Linsitinib.[11] |

| MedChemExpress | Linsitinib (OSI-906) | 867160-71-2 | C₂₆H₂₃N₅O | 421.5 | Offers the unlabeled compound with high purity.[12] |

| APExBIO | Linsitinib | 867160-71-2 | C₂₆H₂₃N₅O | 421.51 | Provides CoA with purity >98-99% by HPLC.[13][14] |

Key Parameters to Scrutinize in a Certificate of Analysis:

-

Identity: Confirmed by methods such as ¹H-NMR, Mass Spectrometry, and comparison to a reference standard.

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be ≥98%.

-

Isotopic Enrichment: For deuterated standards, the percentage of the deuterated species should be specified.

-

Residual Solvents: The presence of any residual solvents from the synthesis should be quantified and within acceptable limits.

Application of Linsitinib-d3 as an Internal Standard in LC-MS/MS Analysis

The primary application of Linsitinib-d3 is as an internal standard (IS) for the accurate quantification of Linsitinib in biological samples such as plasma, serum, or tissue homogenates. The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis using LC-MS/MS.

Workflow for Quantitative Analysis using Linsitinib-d3:

Caption: LC-MS/MS workflow for Linsitinib quantification.

Experimental Protocol: Quantification of Linsitinib in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized in your laboratory.

1. Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of Linsitinib and Linsitinib-d3 in DMSO.

-

Prepare a series of calibration standards by spiking blank human plasma with Linsitinib to achieve a concentration range relevant to the expected study samples (e.g., 1-1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working solution of the internal standard (Linsitinib-d3) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Linsitinib from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Linsitinib: Q1: 422.2 m/z → Q3: [fragment ion m/z] (To be determined by infusion and fragmentation analysis).

-

Linsitinib-d3: Q1: 425.2 m/z → Q3: [corresponding fragment ion m/z].

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Linsitinib to Linsitinib-d3 against the nominal concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting (e.g., 1/x²).

-

Determine the concentration of Linsitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Linsitinib-d3 is an indispensable tool for researchers working with its parent compound, Linsitinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic and drug metabolism data. This guide has provided a comprehensive overview of Linsitinib-d3, from its scientific rationale and commercial sources to a practical, adaptable protocol for its use in a research setting. By carefully selecting a reputable supplier and validating its application, researchers can confidently employ Linsitinib-d3 to advance their understanding of IGF-1R/IR inhibition in disease and drug development.

References

- Gulbins, A. et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology.

- Streck, C. K., & Lockwood, M. A. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in toxicology, 77(1), e54.

- de Vries, J. et al. (2020). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. Analytical and Bioanalytical Chemistry, 412(23), 5737–5787.

- Philipp, S. et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology, 14, 1211473.

- Werner, H., & LeRoith, D. (2023). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(19), 14853.

- Yeo, C. D. et al. (2024).

-

Creative Diagnostics. IGF-1 Signaling Pathway. Available from: [Link].

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link].

- Singh, R. et al. (2022). Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis. ACS infectious diseases, 8(10), 2056–2068.

-

Wikipedia. Insulin-like growth factor 1 receptor. Available from: [Link].

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available from: [Link].

- Gulbins, A. et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells.

- Iheagwaram, G. C. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Analytical Reviews, 5(3), 88-93.

- Clemmons, D. R. (2001). Major components of IGF-R-linked signaling pathways.

-

MDPI Encyclopedia. The IGF1 Signaling Pathway. Available from: [Link].

Sources

- 1. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy | PLOS One [journals.plos.org]

- 3. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]

- 4. Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linsitinib-d3 | CAS 867160-71-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linsitinib | CAS 867160-71-2 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Selleck Chemical LLC Linsitinib (OSI-906) 5mg 867160-71-2, Quantity: Each | Fisher Scientific [fishersci.com]

- 11. labmix24.com [labmix24.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. apexbt.com [apexbt.com]

- 14. apexbt.com [apexbt.com]

Technical Guide: Solubility, Storage, and Handling of Linsitinib-d3

Executive Summary

Linsitinib-d3 (Deuterated OSI-906) is the stable isotope-labeled analog of the dual IGF-1R/IR kinase inhibitor Linsitinib.[1] It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis, enabling the normalization of matrix effects, recovery losses, and ionization variability during the quantification of Linsitinib in biological matrices (plasma, tumor homogenates).

This guide defines the physicochemical constraints, reconstitution protocols, and storage hierarchies required to maintain the isotopic integrity and quantitative accuracy of Linsitinib-d3.

Physicochemical Profile & Causality

Understanding the chemical nature of the parent compound (Linsitinib) is a prerequisite for handling the deuterated standard, as their solubility profiles are nearly identical.[1]

| Property | Specification | Technical Insight |

| Compound Name | Linsitinib-d3 | Isotopically labeled OSI-906 |

| Parent Formula | C₂₆H₂₃N₅O | MW: 421.5 g/mol |

| Labeled Formula | C₂₆H₂₀D₃N₅O | MW: ~424.5 g/mol (Mass shift +3 Da) |

| Label Position | Methyl-d3 | Typically the methyl group on the cyclobutanol ring (metabolically stable position).[1] |

| Polarity | Lipophilic | High logP; poor aqueous solubility.[1] |

| pKa | Basic (Imidazopyrazine core) | Soluble in acidic environments; precipitates in neutral/basic aqueous buffers.[1] |

The Isotopic Imperative

Unlike the parent drug used for dosing, Linsitinib-d3 is a metrological reference .[1]

-

Cost/Scarcity: Usually supplied in micro-quantities (0.5 mg – 1 mg).[1]

-

Handling Risk: Any degradation or concentration error in the IS propagates to every sample in the assay batch.[1]

-

Deuterium Exchange: While C-D bonds are stable, exposure to extreme pH or protic solvents at high temperatures can theoretically induce exchange.[1] Strict adherence to neutral, aprotic solvents for stock solutions is recommended.[1]

Solubility & Reconstitution Protocol

Core Directive: Linsitinib-d3 is hydrophobic .[1] Do not attempt to dissolve directly in aqueous buffers (PBS, Saline, Water), as this will result in micro-precipitation and inaccurate stock concentrations.

Recommended Solvents

| Solvent | Solubility Rating | Max Conc. | Usage Context |

| DMSO | Excellent (Primary) | ~20–60 mg/mL | Preferred for Stock Solutions. Dipolar aprotic nature disrupts crystal lattice effectively.[1] |

| Ethanol | Moderate | ~1–3 mg/mL | Requires warming/sonication.[1] Not recommended for high-concentration stocks.[1] |

| DMF | Very Good | ~25 mg/mL | Alternative to DMSO, but harder to evaporate/remove if needed.[1] |

| Water | Poor | < 0.1 mg/mL | DO NOT USE for initial reconstitution.[1] |

Step-by-Step Reconstitution Workflow

This protocol ensures complete dissolution and prevents "crashing out" upon storage.[1]

-

Thermal Equilibration (Critical):

-

Remove the Linsitinib-d3 vial from the freezer (-20°C).[1]

-

Wait 30 minutes before opening.

-

Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic DMSO (if present) or the powder, leading to hydrolysis or weighing errors.

-

-

Solvent Addition (Stock Generation):

-

Mechanical Dissolution:

-

Aliquoting:

-

Never store the bulk stock in the original large vial if you plan to use it multiple times.[1]

-

Divide into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes.

-

Storage & Stability Hierarchy

Stability is a function of temperature, light exposure, and solvent reactivity.

Diagram 1: Storage & Handling Lifecycle

The following diagram illustrates the decision matrix for storing Linsitinib-d3 to maximize shelf-life.

Caption: Lifecycle management of Linsitinib-d3 from lyophilized solid to working solution, emphasizing the discard thresholds.

Detailed Storage Conditions

-

Solid State (Lyophilized Powder):

-

Stock Solution (DMSO):

-

Working Solution (Diluted for Spiking):

Biological Context: The Target Pathway[1]

Linsitinib (and its IS) is relevant because it targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).[1][4][5][6] Understanding this pathway is essential for researchers designing pharmacodynamic assays.[1]

Diagram 2: IGF-1R Signaling & Inhibition

Caption: Mechanism of Action.[1] Linsitinib blocks the ATP-binding site of IGF-1R/IR, preventing downstream signaling via PI3K/AKT and MAPK pathways.[1]

Application Note: LC-MS/MS Method Development

When developing an assay using Linsitinib-d3:

-

Mass Transitions (MRM):

-

Chromatography:

References

-

Mulvihill, M. J., et al. (2009).[7] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][6][8] Future Medicinal Chemistry, 1(6), 1153–1171.[8]

-

PubChem. (n.d.).[1] Linsitinib Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

Sources

- 1. Linsitinib | CAS:867160-71-2 | IGF1R/IR inhibitor,potent and novel | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disrupting Insulin and IGF Receptor Function in Cancer | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. labmix24.com [labmix24.com]

- 8. cellagentech.com [cellagentech.com]

Methodological & Application

High-Precision Bioanalysis of Linsitinib (OSI-906) in Plasma Using Stable Isotope Dilution LC-MS/MS

Abstract

This Application Note details the development and validation of a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of Linsitinib (OSI-906) in biological matrices. By utilizing Linsitinib-d3 as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses critical bioanalytical challenges such as ionization suppression and recovery variability.[1][2] The method is grounded in FDA Bioanalytical Method Validation (BMV) guidelines and is suitable for pharmacokinetic (PK) profiling in oncology drug development.[2]

Introduction & Mechanism of Action

Linsitinib (OSI-906) is an orally bioavailable, small-molecule dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R ) and the insulin receptor (IR ).[1][2][3][4][5][6] In oncology, the IGF-1R pathway is a critical target as its upregulation drives tumor cell proliferation and survival, often mediating resistance to other therapies (e.g., EGFR inhibitors).[2][7]

Accurate quantification of Linsitinib is pivotal for establishing PK/PD correlations.[1] However, the imidazopyrazine core of Linsitinib can exhibit significant matrix-dependent ionization effects.[1] The use of Linsitinib-d3 is non-negotiable for regulated bioanalysis; its co-elution with the analyte ensures that any suppression events affecting Linsitinib also affect the IS equally, maintaining quantitative accuracy.[1]

Signaling Pathway & Inhibition Logic

The following diagram illustrates the upstream blockade of IGF-1R/IR by Linsitinib and its downstream effects on the PI3K/AKT and RAS/RAF/MEK pathways.[1]

Figure 1: Mechanism of Action.[1][2] Linsitinib prevents autophosphorylation of IGF-1R/IR, halting downstream survival (AKT) and proliferation (ERK) signals.[1][2][3][4][8]

Compound Characterization

Understanding the physicochemical properties is the first step in method design.[1]

| Property | Linsitinib (Analyte) | Linsitinib-d3 (Internal Standard) | Impact on Method |

| CAS Registry | 867160-71-2 | N/A (Analog) | Reference identification.[1][2] |

| Molecular Formula | C26H23N5O | C26H20D3N5O | Mass shift of +3 Da.[1] |

| Molecular Weight | 421.50 Da | ~424.52 Da | Precursor ion selection.[1][2] |

| LogP | ~3.5 (Lipophilic) | ~3.5 | Requires high % organic mobile phase; suitable for LLE.[1][2] |

| pKa | Basic (Imidazopyrazine) | Basic | Positive ESI mode ([M+H]+) is preferred.[1][2] |

| Solubility | DMSO, Methanol | DMSO, Methanol | Stock solutions must be organic. |

Method Development Strategy

Mass Spectrometry Optimization (MRM)

-

Ionization Source: Electrospray Ionization (ESI) in Positive mode.[1][2]

-

Precursor Selection:

-

Product Ion Selection: The imidazopyrazine core typically fragments by losing side chains.[1]

Sample Preparation: Why Liquid-Liquid Extraction (LLE)?

While Protein Precipitation (PPT) is faster, Linsitinib is a potent drug often dosed at low levels.[2] PPT leaves significant phospholipids in the sample, causing matrix effects. LLE with MTBE (Methyl tert-butyl ether) is recommended because:

-

Cleanliness: It removes phospholipids and salts.[1]

-

Recovery: The lipophilic nature of Linsitinib ensures high extraction efficiency into the organic layer.[1]

-

Concentration: The evaporation step allows for sample concentration, lowering the Lower Limit of Quantitation (LLOQ).

Experimental Protocol

Reagent Preparation

-

Stock Solutions (1 mg/mL): Dissolve Linsitinib and Linsitinib-d3 separately in DMSO. Store at -20°C.

-

Working Standard Solutions: Serially dilute Linsitinib stock in 50:50 Methanol:Water to create a curve (e.g., 1.0 to 1000 ng/mL).

-

IS Working Solution (ISWS): Dilute Linsitinib-d3 to a fixed concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water.

Sample Extraction (LLE Workflow)

-

Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 1.5 mL tube.

-

IS Addition: Add 10 µL of ISWS. Vortex gently.

-

Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 9.0) to alkalize the sample (ensures the base is uncharged for extraction).[2]

-

Extraction: Add 600 µL of MTBE.

-

Agitation: Vortex for 10 minutes or shake on a plate shaker at 1200 rpm.

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tubes.

-

Dry Down: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water:MeOH + 0.1% Formic Acid).

LC-MS/MS Conditions

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Analytical Workflow Diagram

The following flowchart visualizes the critical path from sample receipt to data generation, emphasizing the self-validating checks (IS response and QC performance).

Figure 2: Analytical Workflow. The integration of Linsitinib-d3 early in the process (IS Spike) normalizes all subsequent extraction and ionization variability.[2]

Validation Criteria (FDA/ICH M10)

To ensure the method is robust, the following parameters must be validated:

-

Selectivity: Analyze 6 blank plasma lots. Interference at the retention time of Linsitinib must be < 20% of the LLOQ response.[1]

-

Linearity: Correlation coefficient (

) must be > 0.99.[1][2] -

Accuracy & Precision:

-

Matrix Effect (ME): Calculate the IS-normalized Matrix Factor.

Troubleshooting & Tips

-

Deuterium Isotope Effect: Occasionally, deuterated standards elute slightly earlier than the analyte on UPLC columns. Ensure your integration window covers both peaks if a slight shift occurs.[1][2]

-

Carryover: Linsitinib is lipophilic.[1][2] If carryover is observed in the first blank after a high standard, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (40:40:20) .[2]

-

Stability: Linsitinib is light-sensitive.[1][2] Perform all extraction steps under amber light or low-light conditions.

References

-

Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Mulvihill, M. J., et al. (2009).[2][10] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][2][4][5][6] Future Medicinal Chemistry, 1(6), 1153–1171.[2][5] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 11640390, Linsitinib.[2][8] Retrieved from [Link][1][2]

-

International Council for Harmonisation (ICH). (2022).[1][2][11] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

- 1. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linsitinib - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellagentech.com [cellagentech.com]

- 6. researchgate.net [researchgate.net]

- 7. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linsitinib (OSI-906) (CAS 867160-71-2) | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. labmix24.com [labmix24.com]

- 11. hhs.gov [hhs.gov]

Application Note: Linsitinib-d3 as a Stable Isotope-Labeled Internal Standard for the Bioanalysis of Linsitinib in Pharmacokinetic Studies

Abstract

This document provides a comprehensive guide to the principles and protocols for utilizing Linsitinib-d3, a deuterated stable isotope-labeled derivative, as an internal standard (IS) for the quantitative bioanalysis of linsitinib in biological matrices. Linsitinib (OSI-906) is a potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), with significant therapeutic potential currently under investigation for various oncological indications and thyroid eye disease.[1][2][3] Accurate characterization of its pharmacokinetic (PK) profile is paramount for successful clinical development. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, offering unparalleled precision and accuracy.[4] This application note details the scientific rationale, a complete sample preparation protocol, optimized LC-MS/MS parameters, and method validation considerations, providing researchers with a robust framework for their pharmacokinetic studies.

Introduction to Linsitinib and the Imperative for Robust Bioanalysis

Linsitinib (OSI-906): Mechanism of Action

Linsitinib is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of both the IGF-1 receptor and the insulin receptor.[5][6] The binding of ligands like IGF-1 and IGF-2 to the IGF-1R triggers receptor autophosphorylation, activating critical downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are fundamental to cell growth, proliferation, and survival.[5] By binding to the cytoplasmic tyrosine kinase domain, linsitinib prevents this autophosphorylation, effectively blocking these pro-survival signals and inducing apoptosis in susceptible cell lines.[1][5][7] This mechanism has established linsitinib as a candidate for treating various cancers and, more recently, autoimmune conditions like thyroid eye disease where the IGF-1R is implicated.[1][8]

Pharmacokinetics of Linsitinib

Clinical studies have shown that linsitinib is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 3.0 hours.[9] The drug is extensively metabolized, primarily through oxidation and sulfate conjugation, and the resulting metabolites are predominantly eliminated via feces.[9] Given its rapid absorption and extensive metabolism, a highly sensitive and specific bioanalytical method is crucial to accurately define its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME).

The Critical Role of the Internal Standard

In LC-MS/MS bioanalysis, an internal standard (IS) is a compound of known concentration added to every sample, including calibrators, quality controls (QCs), and unknown study samples.[10] Its purpose is to correct for procedural variations that can occur during sample preparation and analysis.[4] Any physical loss of analyte during extraction or fluctuations in instrument response (e.g., ion suppression or enhancement) will affect the IS to a similar degree as the analyte.[10] Quantification is therefore based on the ratio of the analyte's response to the IS's response, which provides a more accurate and precise measurement than relying on the analyte's absolute response alone.[4]

Linsitinib-d3: The Ideal Internal Standard

The ideal internal standard is one that behaves as identically as possible to the analyte throughout the entire analytical process. For this reason, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard."[4]

Why Linsitinib-d3 is the Superior Choice:

-

Chemical and Physical Equivalence: Linsitinib-d3 is structurally identical to linsitinib, with the only difference being the substitution of three hydrogen atoms with their stable, non-radioactive isotope, deuterium.[11][12] This ensures that Linsitinib-d3 has virtually identical physicochemical properties, such as polarity, pKa, and solubility.

-

Co-elution in Chromatography: Due to its identical structure, Linsitinib-d3 co-elutes with linsitinib during liquid chromatography. This is a critical advantage, as it means both compounds experience the exact same matrix effects at the same point in time as they enter the mass spectrometer, allowing for the most accurate correction.[12][13]

-

Distinct Mass Spectrometric Detection: While chromatographically inseparable, the mass difference of 3 Daltons allows the mass spectrometer to easily distinguish between the analyte (linsitinib) and the internal standard (Linsitinib-d3).[11]

-

Regulatory Compliance: The use of SIL-IS is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[12]

Protocol: Quantification of Linsitinib in Human Plasma

This protocol describes a validated method for quantifying linsitinib in human plasma using Linsitinib-d3 as an IS, followed by LC-MS/MS analysis.

Materials and Reagents

-

Reference Standards: Linsitinib (purity ≥98%), Linsitinib-d3 (isotopic purity ≥98%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Biological Matrix: Blank human plasma (K2EDTA as anticoagulant), free from interfering substances.

Instrumentation

-

LC System: UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve linsitinib and Linsitinib-d3 in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Solutions:

-

Linsitinib Spiking Solutions: Prepare serial dilutions of the linsitinib stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Linsitinib-d3 stock solution in acetonitrile. This solution will be used for protein precipitation.

-

Preparation of Calibration Standards and QCs

-

Spike appropriate volumes of the linsitinib working solutions into blank human plasma to prepare CC standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples in the same manner at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective technique for cleaning up plasma samples for small molecule analysis.[14][15][16]

-

Aliquot 50 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (50 ng/mL Linsitinib-d3 in acetonitrile). The acetonitrile acts as the protein precipitating agent.

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial or well in a 96-well plate.

-

Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |

| Total Run Time | 5.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry and MRM Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Linsitinib | 436.2 | 379.2 | 25 | | Linsitinib-d3 (IS) | 439.2 | 382.2 | 25 | Note: The specific m/z values and collision energies are typical for a molecule of this structure and should be optimized on the specific instrument being used.

Data Analysis

-

Integrate the chromatographic peaks for the linsitinib and Linsitinib-d3 MRM transitions.

-

Calculate the peak area ratio (Linsitinib Area / Linsitinib-d3 Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards.

-

Use a weighted (1/x² or 1/x) linear regression to fit the curve.

-

Determine the concentration of linsitinib in QC and unknown samples by back-calculating from the regression equation of the calibration curve.

Bioanalytical Method Validation

Before analyzing study samples, the method must be fully validated according to regulatory guidelines, such as the FDA's M10 guidance.[17][18] A full validation ensures the method is reliable and reproducible for its intended purpose.[17]

Table 3: Summary of Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.[19] | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To assess the closeness of measured values to the true value and the degree of scatter. | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |

| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Accuracy and precision criteria must be met. |

| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from at least six lots of matrix should be ≤15%. |

| Recovery | To determine the efficiency of the extraction process. | Recovery should be consistent and reproducible, although it does not need to be 100%. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle.[20] | Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, bench-top, long-term storage). |

Conclusion

The use of Linsitinib-d3 as a stable isotope-labeled internal standard provides the most robust and reliable methodology for the quantification of linsitinib in pharmacokinetic studies. Its properties ensure that it effectively corrects for variability inherent in the bioanalytical process, from sample extraction to instrumental analysis. The detailed LC-MS/MS protocol and validation framework presented in this application note offer a scientifically sound and regulatory-compliant approach, enabling researchers to generate high-quality data that can confidently support drug development programs.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. (2023).

- Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. (2024). Frontiers in Endocrinology.

- Deuterated Standards for LC-MS Analysis. (2025).

- Poondru, S., et al. (2016). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients.Cancer Chemotherapy and Pharmacology.

- Use of Internal Standards in LC-MS Bioanalysis. (n.d.).

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.

- Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy. (n.d.).

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. (n.d.).

- Development and validation of a LC-MS/MS method for ripretinib and its metabolite. (2025). medRxiv.

- Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. (2024). Frontiers in Endocrinology.

- Linsitinib (OSI-906) | IGF-1R/Insulin Receptor Inhibitor. (n.d.). MedChemExpress.

- Linsitinib. (n.d.). Wikipedia.

- Development of a validated LC-MS/MS method for the in vitro and in vivo quantitation of sunitinib in glioblastoma. (2018). Journal of Pharmaceutical and Biomedical Analysis.

- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.

- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).

- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024).

- Bioanalytical Method Validation. (n.d.). U.S.

- Development of an LC-MS/MS method for the quantification of sunitinib and its metabolites in human nail and skin. (2025). Journal of Pharmaceutical and Biomedical Analysis.

- An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. (2024). International Journal of Pharmaceutical Sciences and Drug Research.

- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid

- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Analytical Methods.

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio.

Sources

- 1. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linsitinib - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. texilajournal.com [texilajournal.com]

- 14. btrc-charity.org [btrc-charity.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 17. fda.gov [fda.gov]

- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 20. database.ich.org [database.ich.org]

Application Note: High-Sensitivity LC-MS/MS Quantification of Linsitinib (OSI-906) in Plasma using Stable Isotope Dilution

This Application Note and Protocol is designed to provide a rigorous, field-ready framework for the bioanalysis of Linsitinib (OSI-906) in human plasma. It synthesizes pharmacokinetic data, physicochemical properties, and regulatory standards (FDA/EMA) to ensure high reliability.

Introduction & Scientific Rationale

Linsitinib (OSI-906) is a potent, oral, small-molecule dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] With a molecular weight of 421.5 Da and a lipophilic imidazo[1,5-a]pyrazine core, it presents specific bioanalytical challenges, including potential adsorption to containers and matrix-induced ion suppression in electrospray ionization (ESI).

Accurate quantification is critical for pharmacokinetic (PK) profiling, where clinical

-

Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization; the IS experiences the same suppression, normalizing the response.

-

Extraction Variability: Any loss of analyte during protein precipitation is mirrored by the IS.

Method Development Strategy

Internal Standard Selection

-

Analytes: Linsitinib (C26H23N5O)

-

Internal Standard: Linsitinib-d3 (C26H20D3N5O)

-

Rationale: The d3-label is located on the methyl group of the cyclobutanol moiety. This position is metabolically stable during the short timeframe of sample processing and provides a mass shift of +3 Da, sufficient to avoid isotopic overlap (cross-talk) with the analyte's natural isotopes.

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation with Acetonitrile is selected for this protocol due to:

-

Solubility: Linsitinib is highly soluble in organic solvents.

-

Recovery: Acetonitrile yields higher recovery for polar/semi-polar TKIs compared to Methanol.

-

Throughput: PPT is amenable to 96-well plate automation.

Chromatographic Separation

A C18 Reverse-Phase chemistry is chosen. The imidazopyrazine core is hydrophobic, requiring a high organic gradient for elution. Formic acid (0.1%) is added to the mobile phase to ensure full protonation of the basic nitrogen atoms, maximizing sensitivity in ESI+ mode.

Experimental Protocol

Materials & Reagents

| Reagent | Grade/Specification | Purpose |

| Linsitinib | >98% Purity | Reference Standard |

| Linsitinib-d3 | >98% Isotopic Purity | Internal Standard |

| Acetonitrile (MeCN) | LC-MS Grade | Protein Precipitation / Mobile Phase |

| Formic Acid (FA) | LC-MS Grade | pH Modifier (Protonation) |

| Water | Milli-Q / LC-MS Grade | Mobile Phase A |

| Human Plasma | K2EDTA or Lithium Heparin | Biological Matrix |

Instrumentation & Conditions

Liquid Chromatography (LC) Parameters:

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters ACQUITY BEH C18.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2–5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Loading |

| 0.50 | 10% | Desalting |

| 2.50 | 90% | Elution (Analyte ~2.1 min) |

| 3.50 | 90% | Wash |

| 3.60 | 10% | Re-equilibration |

| 5.00 | 10% | End of Run |

Mass Spectrometry (MS/MS) Parameters:

-

Scan Mode: Multiple Reaction Monitoring (MRM).[4]

-

Spray Voltage: 3500–4500 V (Instrument dependent).

-

Source Temp: 500°C.

MRM Transitions (Must be optimized per instrument):

| Analyte | Precursor (

> Note: The loss of water (18 Da) from the cyclobutanol group is a characteristic high-abundance fragment for this molecule. Verify the 404.2 transition during tuning.

Step-by-Step Sample Preparation Workflow

Figure 1: Optimized Protein Precipitation Workflow. The dilution step (Transfer -> Dilute) is critical to prevent peak fronting caused by injecting pure acetonitrile solvent.

Validation Framework (FDA/EMA Compliance)

To ensure Trustworthiness and Self-Validation , the method must pass the following acceptance criteria (FDA Bioanalytical Method Validation Guidance, 2018):

| Parameter | Procedure | Acceptance Criteria |

| Linearity | 8 non-zero standards (e.g., 5, 10, 50, 200, 500, 1000, 1500, 2000 ng/mL). | |

| Accuracy & Precision | QCs at LLOQ, Low, Mid, High (n=5 per level). | Mean accuracy within ±15% (±20% at LLOQ). CV% < 15%.[6][7] |

| Selectivity | Analyze 6 blank plasma sources (lipemic/hemolyzed included). | Response in blank < 20% of LLOQ response. |

| Matrix Effect | Compare post-extraction spike vs. neat solution. | Matrix Factor (MF) CV% < 15% across 6 lots. IS-normalized MF should be ~1.0. |

| Recovery | Compare pre-extraction spike vs. post-extraction spike. | Consistent across range (need not be 100%, but precise). |

| Stability | Freeze/Thaw (3 cycles), Benchtop (4h), Autosampler (24h). | Deviation < 15% from nominal. |

Troubleshooting & Optimization Logic

-

Issue: Carryover in blank samples after a high standard.

-

Causality: Linsitinib is lipophilic.

-

Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

-

-

Issue: Peak Tailing .

-

Causality: Interaction with silanols on the column or dead volume.

-

Solution: Ensure 0.1% Formic Acid is fresh; replace column guard; check fittings.

-

-

Issue: Low Sensitivity .

Logical Data Flow & Quantification

Figure 2: Data Processing Logic. The use of Area Ratio is the core self-validating mechanism, cancelling out volumetric errors and matrix fluctuations.

References

-

Poondru, S., et al. (2016). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Cancer Chemotherapy and Pharmacology, 77(5), 953–963. Link

-

Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[9] Future Medicinal Chemistry, 1(6), 1153–1171.[9][10] Link

-

Caufield, W., & Freeman, B. (2012). Quantitation of OSI-906 in Mouse Plasma and Xenografts Using Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).[9][10] Proceedings of the ASMS Conference on Mass Spectrometry.

-

U.S. Food and Drug Administration (FDA).[8] (2018). Bioanalytical Method Validation Guidance for Industry.[8][11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 10. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 11. nebiolab.com [nebiolab.com]

Application Note: Linsitinib-d3 Protocol for In Vitro Metabolism Studies

[1][2]

Introduction & Scientific Rationale

Scope

This application note details the protocol for assessing the metabolic stability of Linsitinib (OSI-906) in human liver microsomes (HLM), utilizing Linsitinib-d3 as a stable isotope-labeled internal standard (SIL-IS). While Linsitinib is a potent dual inhibitor of IGF-1R and IR used in oncology, its metabolic clearance is a critical parameter for predicting in vivo pharmacokinetics.[1][2]

The Role of Linsitinib-d3

In quantitative LC-MS/MS analysis, the use of a deuterated internal standard (Linsitinib-d3) is imperative for maintaining data integrity.[1][2] Unlike structural analogs, Linsitinib-d3 shares nearly identical physicochemical properties with the analyte but differs in mass (

Key Advantages of this Protocol:

-

Matrix Effect Correction: Linsitinib-d3 co-elutes with Linsitinib, experiencing the exact same ionization suppression or enhancement from the biological matrix (microsomal proteins/lipids) at the electrospray source.

-